benzyl N-[6-(hydroxymethyl)pyridin-3-yl]carbamate
Description
Benzyl N-[6-(hydroxymethyl)pyridin-3-yl]carbamate is an organic compound that belongs to the class of carbamates. This compound features a benzyl group attached to a carbamate moiety, which is further connected to a pyridine ring substituted with a hydroxymethyl group at the 6-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
benzyl N-[6-(hydroxymethyl)pyridin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-9-13-7-6-12(8-15-13)16-14(18)19-10-11-4-2-1-3-5-11/h1-8,17H,9-10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWJTXMIXNEFHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CN=C(C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[6-(hydroxymethyl)pyridin-3-yl]carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 6-(hydroxymethyl)pyridin-3-amine under basic conditions. The reaction typically employs a base such as triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage .
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to yield the desired carbamate . This method offers a versatile and efficient route to synthesize various carbamate compounds, including this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[6-(hydroxymethyl)pyridin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate moiety can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxymethyl group.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed for the reduction of the carbamate moiety.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the benzyl group under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted carbamate derivatives.
Scientific Research Applications
Benzyl N-[6-(hydroxymethyl)pyridin-3-yl]carbamate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of benzyl N-[6-(hydroxymethyl)pyridin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups. The hydroxymethyl group and pyridine ring play crucial roles in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Benzyl N-[6-(hydroxymethyl)pyridin-3-yl]carbamate can be compared with other similar compounds, such as:
Benzyl N-(3-hydroxypropyl)carbamate: Similar structure but with a different substitution pattern on the pyridine ring.
Benzyl N-(2,6-dichlorophenyl)carbamate: Contains dichloro substitution on the phenyl ring, leading to different chemical properties.
Benzyl N-(1-chloro-2,2,2-trifluoroethyl)carbamate: Features a trifluoromethyl group, which imparts unique electronic and steric effects.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxymethyl group, which can influence its reactivity and interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
